molecular formula C21H16Cl2N2O2 B4327622 N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea

N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea

Cat. No. B4327622
M. Wt: 399.3 g/mol
InChI Key: FPPSTENSZCPWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea, also known as DBF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBF is a urea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is complex and involves multiple pathways. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and cyclooxygenases. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea also modulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. Furthermore, N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses angiogenesis. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has anti-tumor effects in various animal models of cancer. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has also been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is also stable under various conditions, making it a reliable compound for scientific research. However, N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, the mechanism of action of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is complex and involves multiple pathways, which may complicate its use in lab experiments.

Future Directions

There are several future directions for N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea research. One area of interest is the development of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea analogs with improved efficacy and bioavailability. Another area of interest is the investigation of the synergistic effects of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea with other therapeutic agents, such as chemotherapy drugs and immunotherapy. Furthermore, the potential use of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea in combination with other natural compounds, such as curcumin and resveratrol, is also an area of interest. Finally, the investigation of the long-term safety and toxicity of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is essential for its potential clinical applications.
Conclusion:
In conclusion, N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and angiogenesis. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has a complex mechanism of action that involves multiple pathways, making it a challenging compound for scientific research. However, the development of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea analogs and investigation of its synergistic effects with other therapeutic agents may improve its efficacy and bioavailability. The potential use of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea in combination with other natural compounds is also an area of interest. Further research is needed to investigate the long-term safety and toxicity of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea for its potential clinical applications.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been extensively investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. In cancer research, N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has also been shown to suppress angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-(2-dibenzofuran-2-ylethyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c22-17-7-6-14(12-18(17)23)25-21(26)24-10-9-13-5-8-20-16(11-13)15-3-1-2-4-19(15)27-20/h1-8,11-12H,9-10H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPSTENSZCPWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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